molecular formula C16H20N2O2S B5597198 Ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate

Ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate

Cat. No.: B5597198
M. Wt: 304.4 g/mol
InChI Key: SJKCLIUERSCZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate is an organic compound that belongs to the class of esters It features a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring The compound is characterized by the presence of ethyl, sulfanyl, and propanoate groups attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles (e.g., amines, alkoxides)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Substituted quinazoline derivatives

Mechanism of Action

The mechanism of action of ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate is unique due to the presence of the sulfanyl group attached to the quinazoline core, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-5-20-15(19)6-7-21-16-17-12(4)13-8-10(2)11(3)9-14(13)18-16/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKCLIUERSCZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC1=NC(=C2C=C(C(=CC2=N1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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